Isotopic Purity and Mass Shift: (3S,4S)-Tofacitinib-d3 vs. (3S,4S)-Tofacitinib
(3S,4S)-Tofacitinib-d3 provides a definitive +3.02 Da mass shift relative to its unlabeled counterpart (m/z 315.39 vs. 312.37 for the free base), enabling distinct detection in mass spectrometry without spectral overlap [1]. The unlabeled (3S,4S)-Tofacitinib, while chemically identical, lacks this mass difference, making it unsuitable as an internal standard for its own quantification.
| Evidence Dimension | Molecular Weight (Free Base) |
|---|---|
| Target Compound Data | 315.39 Da |
| Comparator Or Baseline | (3S,4S)-Tofacitinib: 312.37 Da |
| Quantified Difference | 3.02 Da (equivalent to replacement of 3 hydrogens with 3 deuteriums) |
| Conditions | Calculated based on molecular formula C₁₆H₁₇D₃N₆O vs. C₁₆H₂₀N₆O |
Why This Matters
A distinct mass shift is a fundamental requirement for a stable isotope-labeled internal standard to avoid cross-talk with the analyte channel in triple quadrupole MS.
- [1] MedChemExpress. (n.d.). (3S,4S)-Tofacitinib Product Datasheet. View Source
